Ethyl (1-formylpyrrolidin-3-yl)carbamate is a carbamate compound characterized by the presence of a pyrrolidine ring substituted with a formyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Carbamates, in general, are derivatives of carbamic acid and are recognized for their diverse biological activities, including use as pharmaceuticals and agrochemicals.
Ethyl (1-formylpyrrolidin-3-yl)carbamate can be synthesized from various precursors, including ureas and alcohols. The synthesis typically involves reactions that generate the carbamate functional group while introducing the pyrrolidine structure. The compound can also be derived from more complex organic syntheses involving specific reagents and catalysts.
This compound falls under the category of carbamates, which are esters or salts of carbamic acid. Carbamates are widely studied for their roles in drug design and development due to their ability to modify biological activity through structural variations.
The synthesis of ethyl (1-formylpyrrolidin-3-yl)carbamate can be achieved through several methods:
In a typical synthesis, the reaction conditions may involve heating under reflux, using solvents like dioxane or dimethyl sulfoxide, and employing catalysts such as metal oxides or bases like potassium carbonate to facilitate the reaction process .
Ethyl (1-formylpyrrolidin-3-yl)carbamate features a pyrrolidine ring with a formyl group attached to it, along with an ethyl carbamate moiety. Its molecular formula is CHNO.
Key structural data includes:
Ethyl (1-formylpyrrolidin-3-yl)carbamate can participate in various chemical reactions typical of carbamates:
The stability of the carbamate group allows it to undergo nucleophilic attack, making it versatile in synthetic organic chemistry.
The mechanism through which ethyl (1-formylpyrrolidin-3-yl)carbamate exerts its effects involves interaction with biological targets, potentially inhibiting enzymes or modulating receptor activity. The presence of the pyrrolidine ring may enhance its ability to cross biological membranes.
Studies suggest that modifications to the carbamate structure can significantly alter its pharmacological profile, making it a subject of interest in drug design.
Ethyl (1-formylpyrrolidin-3-yl)carbamate has potential applications in:
Ethyl (1-formylpyrrolidin-3-yl)carbamate (CAS No. 184107-59-3) follows systematic IUPAC naming conventions. The parent structure is a pyrrolidine ring (a five-membered nitrogen heterocycle) substituted at the N(1) position by a formyl group (–CHO) and at the C(3) position by a carbamate moiety (–NHCOOEt). The carbamate group is further modified with an ethyl ester (–OCH₂CH₃). The complete IUPAC name is ethyl (1-formylpyrrolidin-3-yl)carbamate, reflecting this connectivity [1] [3].
The molecular formula is C₈H₁₄N₂O₃, corresponding to a molecular weight of 186.21 g/mol. Key structural features include:
Table 1: Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | Ethyl (1-formylpyrrolidin-3-yl)carbamate |
CAS No. | 184107-59-3 |
Molecular Formula | C₈H₁₄N₂O₃ |
Molecular Weight | 186.21 g/mol |
SMILES | O=C(OCC)NC₁CN(C=O)CC₁ |
Canonical SMILES | CCOC(=O)NC₁CN(CC₁)C=O |
The SMILES notation explicitly shows the carbamate linkage (O=C(OCC)NC
), the pyrrolidine ring (N1CNCC1
), and the formyl group (C=O
) attached to nitrogen [1] [3].
The C(3) carbon of the pyrrolidine ring is a chiral center due to its four distinct substituents:
This asymmetry generates two potential enantiomers: (R)- and (S)-ethyl (1-formylpyrrolidin-3-yl)carbamate. These enantiomers are nonsuperimposable mirror images, classified as stereoisomers [2]. No stereogenic elements beyond the C(3) chiral center are present, as the formyl group lacks stereochemistry and the carbamate nitrogen is planar.
Stereoisomerism implications:
While crystallographic data (XRD) for this specific compound is absent in the search results, spectroscopic signatures can be inferred from structural analogs and functional groups:
NMR Spectroscopy
IR Spectroscopy:
Table 2: Predicted Key NMR and IR Assignments
Spectrum | Chemical Shift (δ)/Wavenumber (cm⁻¹) | Assignment |
---|---|---|
¹³C NMR | 160–162 | Formyl Carbonyl (C=O) |
155–158 | Carbamate Carbonyl (C=O) | |
45–50 | Pyrrolidine N–CH₂ | |
¹H NMR | 8.0–8.3 | Formyl Proton (CHO) |
4.1 (q) | Ethoxy –OCH₂– | |
IR | 1670–1690 | ν(C=O), Formyl |
1700–1720 | ν(C=O), Carbamate |
Pyrrolidine Derivatives:
Unsubstituted pyrrolidine lacks functionalization at N(1) and C(3). Introducing a formyl group at N(1) (as in 1-formylpyrrolidine) increases polarity and reduces ring basicity by delocalizing the nitrogen lone pair. Further substitution at C(3) with a carbamate (as in the target compound) introduces hydrogen-bonding capacity (–NH–) and hydrolytic lability. For comparison:
Carbamate Derivatives:
Carbamates (–NHCOOR) balance stability and reactivity. Unlike ureas (–NHCONH–), they are hydrolyzable under acidic/basic conditions. The ethyl ester in the target compound contrasts with:
Table 3: Structural Comparison of Key Derivatives
Compound | Core Structure | Key Features |
---|---|---|
Ethyl (1-formylpyrrolidin-3-yl)carbamate (184107-59-3) | Pyrrolidine-3-carbamate | Chiral center, dual carbonyls |
Ethyl N-ethylcarbamate (623-78-9) [7] | Linear carbamate | No ring; simple alkyl groups |
Ethyl N-[(3-phenylpyrrolidin-1-yl)amino]carbamate [4] | 3-Aryl-pyrrolidine | Aromatic substitution at C(3) |
tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate [5] | Pyridine-pyrrolidine fusion | Bicyclic; tert-butyl carbamate protection |
The target compound’s hybrid structure merges the conformational flexibility of pyrrolidine with the tunable reactivity of carbamates, enabling applications in medicinal chemistry and catalysis [1] [3] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1